4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate
Overview
Description
Fmoc-Asp(OtBu)-OH: is a derivative of aspartic acid, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (OtBu) ester protecting the carboxyl group. These protecting groups are crucial in solid-phase peptide synthesis, allowing for the stepwise construction of peptides without unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The tert-butyl ester is formed by reacting the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Asp(OtBu)-OH is carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method involves attaching the C-terminal amino acid to a solid support, followed by sequential addition of protected amino acids. The use of excess reagents and automated systems ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Asp(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Cleavage Reactions: Removal of the tert-butyl ester using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Cleavage: TFA in the presence of scavengers like water or triisopropylsilane.
Major Products: The primary products of these reactions are peptides with specific sequences, where Fmoc-Asp(OtBu)-OH serves as a building block .
Scientific Research Applications
Chemistry: Fmoc-Asp(OtBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the precise construction of peptide chains, which are essential for studying protein structure and function .
Biology: In biological research, peptides synthesized using Fmoc-Asp(OtBu)-OH are used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways .
Medicine: Peptides synthesized with Fmoc-Asp(OtBu)-OH are used in drug development, particularly in the design of peptide-based therapeutics. These peptides can mimic natural proteins and modulate biological processes .
Industry: In the industrial sector, Fmoc-Asp(OtBu)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-Asp(OtBu)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The Fmoc group is removed using a base, and the tert-butyl ester is cleaved using an acid .
Comparison with Similar Compounds
Fmoc-Ala-OH: Alanine derivative with Fmoc protection.
Fmoc-Gly-OH: Glycine derivative with Fmoc protection.
Fmoc-Lys(Boc)-OH: Lysine derivative with Fmoc and Boc protection.
Uniqueness: Fmoc-Asp(OtBu)-OH is unique due to the presence of both Fmoc and tert-butyl protecting groups, which provide stability and selectivity during peptide synthesis. The aspartic acid backbone also offers additional functional groups for further modifications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868055 | |
Record name | 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-14-5, 1217468-27-3 | |
Record name | 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1217468-27-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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